N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline
Description
N-(2,2-Dimethylpropyl)-4-methoxy-2-methylaniline is a substituted aniline derivative featuring a methoxy group at the para position, a methyl group at the ortho position, and a branched 2,2-dimethylpropyl (neopentyl) substituent on the amine nitrogen. This structure confers unique steric and electronic properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C13H21NO/c1-10-8-11(15-5)6-7-12(10)14-9-13(2,3)4/h6-8,14H,9H2,1-5H3 |
InChI Key |
QLNPHFPIBZUTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions
Major Products
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Physicochemical Properties
Key Observations:
- Steric Effects: The neopentyl group in the target compound introduces significant steric hindrance compared to smaller N-substituents like o-tolyl or phenoxypropyl groups. This may reduce reactivity in nucleophilic substitution or coupling reactions.
- Electronic Effects : The methoxy group at the para position donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Methyl groups at ortho positions further modulate electronic effects.
- Molecular Weight and Solubility : Bulky N-substituents (e.g., tetrahydrofuran-containing groups in ) increase molecular weight and may improve lipid solubility, whereas the neopentyl group could enhance thermal stability .
Biological Activity
N-(2,2-dimethylpropyl)-4-methoxy-2-methylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a bulky 2,2-dimethylpropyl substituent, may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{19}NO, with a molecular weight of approximately 207.31 g/mol. The compound features:
- Methoxy group : Contributes to its electron-donating properties.
- Methyl group : Influences steric hindrance and solubility.
- Bulky 2,2-dimethylpropyl substituent : Enhances binding affinity to specific biological targets.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Bulky substituent enhances binding affinity |
| 4-Methoxy-2-methylaniline | Structure | Simpler structure without bulky group |
| N,N-Dimethyl-p-toluidine | Structure | Contains dimethylamino group; used as a solvent |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary findings suggest that it induces apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.
Case Studies
- Breast Cancer Model : In an experimental study involving human MX-1 breast cancer xenografts, the compound demonstrated potent tumor growth inhibition, suggesting its potential as an anticancer agent.
- Cell Line Studies : Various cell lines were treated with the compound, revealing dose-dependent effects on cell viability and apoptosis induction.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades associated with growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
